molecular formula C18H20N2O5 B2709900 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione CAS No. 1421449-36-6

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2709900
CAS No.: 1421449-36-6
M. Wt: 344.367
InChI Key: XVHJMWUNRICJFL-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[55]undecan-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features an isoindoline-1,3-dione core linked to a spiro[55]undecane moiety, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The spirocyclic structure can be introduced through a Prins cyclization reaction, which allows the construction of the 1,9-dioxa-4-azaspiro[5.5]undecane moiety in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing environmentally friendly reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter for the bacterium’s survival . This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death. The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione stands out due to its combination of the isoindoline-1,3-dione core and the spiro[5.5]undecane moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-15(19-7-10-25-18(12-19)5-8-24-9-6-18)11-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHJMWUNRICJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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